REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][CH3:4].[C:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:7].N1CCCCC1.[H][H]>C(O)(=O)C.[Pd]>[CH2:1]([CH:8]([C:6]#[N:7])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
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323 g
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
422 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred, during which it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
warms to about 55° C
|
Type
|
CUSTOM
|
Details
|
is then hydrogenated at 30°
|
Type
|
CUSTOM
|
Details
|
(about 7 hours)
|
Duration
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7 h
|
Type
|
CUSTOM
|
Details
|
After the catalyst has been separated off
|
Type
|
CUSTOM
|
Details
|
the hydrogenation solution is evaporated on a rotary evaporator
|
Type
|
WASH
|
Details
|
methyl tertiary-butyl ether (MTB ether), and the solution is washed
|
Type
|
STIRRING
|
Details
|
by shaking twice with water and subsequently with 5% NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled in vacuo (2×10-2 mbar) (62° C. to 78°)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(C(=O)OCC)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |